Pentaerythritol

C(CH2OH)4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C(CH2OH)4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethyl ether, benzene

Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride

1 gram dissolves in 18 mL water at 15 °C

Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether

In water, 72,300 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 2.5

(59 °F): 6%

Synonyms

Canonical SMILES

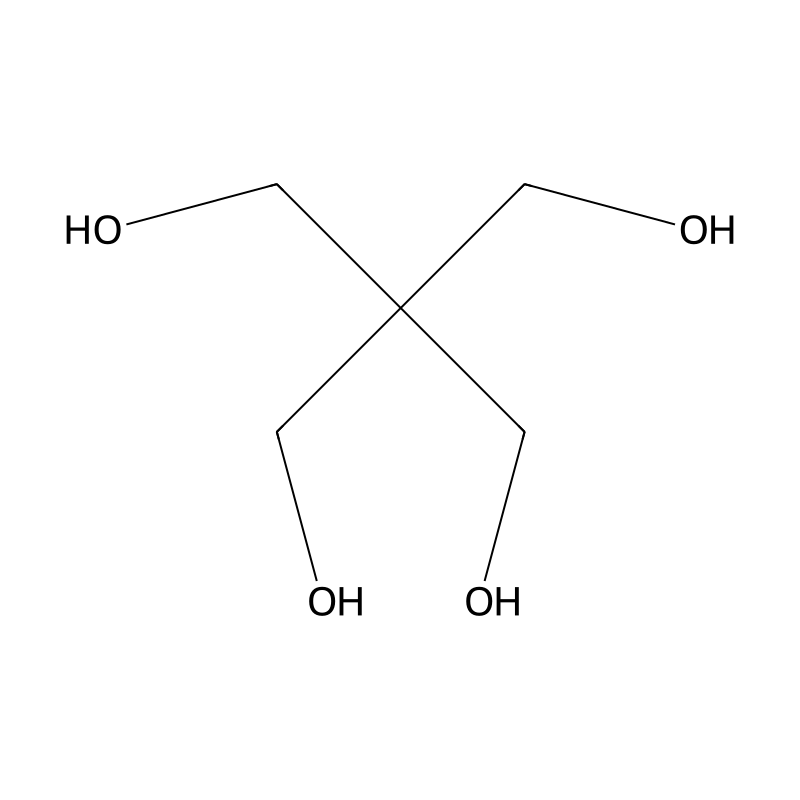

Pentaerythritol is a white, odorless crystalline compound with the chemical formula C(CH₂OH)₄. It is classified as a tetraol due to its four hydroxyl groups, making it highly reactive in various chemical processes. Pentaerythritol is soluble in water and slightly soluble in alcohols, while being insoluble in most hydrocarbons. The compound is primarily produced through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst, such as sodium or calcium hydroxide. The initial step involves the formation of pentaerythrose through a series of aldol reactions, followed by a crossed Cannizzaro reaction to yield pentaerythritol .

Organic Chemistry and Medicinal Chemistry:

- Versatile Substrate: Pentaerythritol serves as a valuable building block in organic synthesis due to its polyfunctional character (four hydroxyl groups). This allows the creation of complex, multifunctional molecules with potential applications in pharmaceuticals and other fields National Institutes of Health, [PubMed: ].

- Multicomponent Reactions (MCRs): Research explores utilizing pentaerythritol in MCRs, which involve combining multiple starting materials in a single step to create complex molecules efficiently. This approach holds promise for discovering new drugs and functional materials National Institutes of Health, [PubMed: ].

Gene Delivery:

- Cationic Liposome Development: Pentaerythritol plays a role in developing cationic liposomes, tiny spheres used to deliver genetic material (e.g., DNA) into cells. Its specific chemical structure influences the efficiency and safety of this delivery process National Institutes of Health, [PubMed: ].

Toxicity Studies:

- Aldol Condensation: The synthesis begins with three sequential aldol reactions leading to pentaerythrose.

- Crossed Cannizzaro Reaction: This step involves the reduction of pentaerythrose using formaldehyde, yielding pentaerythritol .

- Esterification: Pentaerythritol can react with various acids to form esters, which are utilized in applications like coatings and plastics .

- Nitration: When treated with concentrated nitric acid, pentaerythritol can form pentaerythritol tetranitrate, a powerful explosive compound .

The primary synthesis method for pentaerythritol involves:

- Aldol Reactions: Reacting four moles of formaldehyde with one mole of acetaldehyde to form an intermediate compound.

- Crossed Cannizzaro Reaction: Reducing the intermediate with formaldehyde under alkaline conditions to produce pentaerythritol .

Alternative methods may include variations in reaction conditions or catalysts to optimize yield and purity.

Pentaerythritol has a wide range of industrial applications:

- Alkyd Resins: Used as a key ingredient in paints and coatings due to its ability to enhance durability and gloss .

- Plasticizers: Its esters are employed in plastic formulations to improve flexibility and processability.

- Explosives: Pentaerythritol tetranitrate is utilized in military and industrial explosives due to its high energy release upon detonation .

- Stabilizers for Polyvinyl Chloride: Pentaerythritol derivatives serve as stabilizers that enhance thermal stability in polyvinyl chloride applications .

Studies on pentaerythritol focus primarily on its chemical interactions rather than biological interactions. The compound's ability to form esters allows it to interact with various acids and bases, leading to applications in resin production and plastic formulations. Research also explores the catalytic properties of pentaerythritol derivatives in organic synthesis, highlighting their role as green catalysts in various chemical transformations

Pentaerythritol shares structural similarities with several other polyols and compounds. Below is a comparison highlighting its uniqueness: Pentaerythritol's distinctive feature is its four hydroxyl groups, which confer unique reactivity compared to other similar compounds. This makes it particularly valuable in resin production and as a precursor for explosive materials.Compound Structure Key Features Unique Aspects Erythritol C₄H₁₀O₄ A four-carbon sugar alcohol Lower molecular weight than pentaerythritol; used as a low-calorie sweetener. Sorbitol C₆H₁₄O₆ A six-carbon sugar alcohol Commonly used as a sugar substitute; hygroscopic properties. Xylitol C₅H₁₂O₅ A five-carbon sugar alcohol Known for dental health benefits; promotes remineralization of teeth. Glycerin (Glycerol) C₃H₈O₃ A three-carbon polyalcohol Widely used in pharmaceuticals and cosmetics; has moisturizing properties.

Physical Description

Liquid; Other Solid; Pellets or Large Crystals; Dry Powder

Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH]

COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER.

Colorless to white, crystalline, odorless powder.

Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]

Color/Form

White, crystalline powder

Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

BP: 276 °C at 30 mm Hg

at 4kPa: 276 °C

Flash Point

240 °C o.c.

Heavy Atom Count

Vapor Density

Density

1.399 at 25 °C/4 °C

Relative density (water = 1): 1.4

1.38

LogP

log Kow = -1.69

-1.69

Odor

Decomposition

Melting Point

258 °C

260 °C

500 °F (sublimes)

500 °F (Sublimes)

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 978 of 983 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD14 - Pentaerithrityl

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.013

0.00000008 mmHg

Other CAS

88201-29-0

Absorption Distribution and Excretion

In ... experiments with (14)carbon pentaerythritol, 69% of (14)carbon was excreted, probably as unchanged compound, in 24 hr urine and 23% in feces /after oral administration to dogs/. Blood levels were greatest after 1 hr.

Kinetics of urinary excretion of pentaerythritol were first order and apparently dose-independent ...

Feeding studies in human volunteers revealed that about 85% of pentaerythritol fed was eliminated unchanged in urine. Elimination was essentially complete in 30 hr.

Wikipedia

Methods of Manufacturing

CHEMICAL PROFILE: Pentaerythritol. The synthesis of pentaerythritol involves reacting four moles of formaldehyde and one mole of acetaldehyde in two differentiated steps. The first is an aldol condensation to give pentaerythritose. Then, the aldehyde obtained is subjected to a crossed Cannizzaro reaction, whereby one molecule of the pentaerythritose is reduced to pentaerythritol, which is then separated. The raw pentaerythritol is dissolved again and subjected to high temperature acid hydrolysis, then purified in an activated carbon bed, concentrated and crystallized.

Reaction of acetaldehyde with an excess of formaldehyde in an alkaline medium.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

General Manufacturing Information

Plastics Product Manufacturing

Construction

Rubber Product Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Printing Ink Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Plastics Material and Resin Manufacturing

1,3-Propanediol, 2,2-bis(hydroxymethyl)-: ACTIVE

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/